3-[4-(Sec-butyl)phenoxy]azetidine
Overview
Description
“3-[4-(Sec-butyl)phenoxy]azetidine” is a chemical compound with the molecular formula C13H19NO . It is used in various applications, including as a reagent in organic synthesis .
Synthesis Analysis
Azetidines, including “this compound”, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other methods include cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, and reduction of β-lactams .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Synthesis and Reactivity Enhancement
Azetidines, including structures like 3-[4-(Sec-butyl)phenoxy]azetidine, are explored for their synthesis and chemical reactivity. The synthesis of 3,3-Diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions illustrates azetidines' ability to access underexplored chemical space for drug discovery. The N-Cbz group plays a crucial role by stabilizing intermediate carbocations on the four-membered ring, highlighting azetidines' versatility in creating drug-like compounds (Denis et al., 2018).
Modular Construction for Medicinal Chemistry
The strain-release-driven homologation of boronic esters presents a novel method for the modular construction of azetidines, exploiting the high ring strain associated with azabicyclo[1.1.0]butane. This process allows for the creation of azetidinyl boronic esters that can be further functionalized, showcasing the potential for azetidines in medicinal chemistry applications, such as in the synthesis of cobimetinib (Fawcett et al., 2019).
Antitumor Agents Development
Investigations into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones have led to the discovery of potent antiproliferative compounds. These compounds have shown significant activity against various cancer cell lines, indicating the potential of azetidines as scaffolds for developing new antitumor agents. The importance of the torsional angle between aromatic rings for antiproliferative activity underscores the structural specificity required for optimal activity (Greene et al., 2016).
Advancements in Synthesis Methods
Gram-scale synthesis methods for protected 3-haloazetidines have been improved, facilitating the rapid diversified synthesis of azetidine-3-carboxylic acids. This advancement in synthesis techniques underscores azetidines' growing importance in pharmaceutical compounds and natural products, providing versatile building blocks for medicinal chemistry (Ji et al., 2018).
Exploring New Chemical Spaces
Recent research has emphasized the strain-driven character of azetidines in organic synthesis and medicinal chemistry. The unique stability and reactivity of azetidines, driven by considerable ring strain, make them fascinating subjects for developing new synthetic methodologies and drug discovery projects. This strain-driven character allows for the exploration of new chemical spaces and the creation of novel compounds with potential therapeutic applications (Mughal & Szostak, 2021).
Future Directions
properties
IUPAC Name |
3-(4-butan-2-ylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10(2)11-4-6-12(7-5-11)15-13-8-14-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVURXYSERTJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283823 | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219977-25-9 | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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